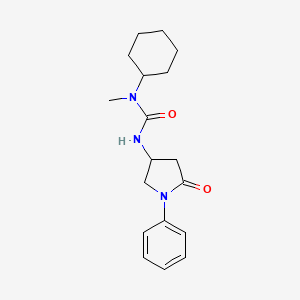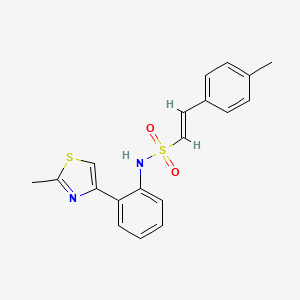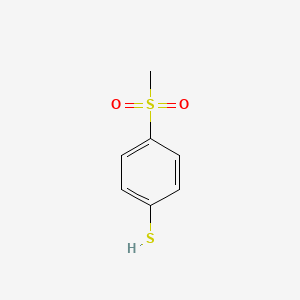
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4-difluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H14F2N2O3S and its molecular weight is 352.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A study by Kumar et al. (2014) focused on the synthesis of benzenesulfonamide derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, and evaluated their antimicrobial and anticancer activities. They discovered that these compounds displayed significant effectiveness against certain microbial strains and cancer cell lines, highlighting their potential in medical research and drug development Kumar et al., 2014.
Quantum Mechanical Studies and Urease Inhibition
Arshad et al. (2017) conducted quantum mechanical studies on isatin derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, and assessed their urease inhibition capabilities. The study emphasized the potential utility of these compounds in designing enzyme inhibitors, which could have implications in various therapeutic applications Arshad et al., 2017.
Antitubercular Agent Potential
Purushotham and Poojary (2018) explored the potential of N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide as an antitubercular agent. Their research involved docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis, providing insights into the inhibitory action of this compound on the tuberculosis-causing bacterium Purushotham & Poojary, 2018.
CCR5 Antagonists for HIV-1 Infection
Cheng De-ju (2015) discussed the increasing interest in methylbenzenesulfonamide derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, as CCR5 antagonists in the context of HIV-1 infection prevention. This research highlights the potential of such compounds in the development of novel therapeutic agents for HIV-1 Cheng De-ju, 2015.
Tautomerism in Crystal Structure Analysis
Li et al. (2014) conducted a study on the crystal structure of a related compound, providing insights into the importance of understanding tautomerism in such molecules for their potential pharmaceutical applications Li et al., 2014.
Anti-Inflammatory, Analgesic, and Antioxidant Properties
A study by Küçükgüzel et al. (2013) synthesized and characterized derivatives of celecoxib, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research contributes to understanding the multifaceted therapeutic potential of such compounds Küçükgüzel et al., 2013.
Cyclooxygenase-2 Inhibitors
Hashimoto et al. (2002) investigated a series of benzenesulfonamide derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, as selective cyclooxygenase-2 inhibitors. This research is pivotal in the development of new drugs for the treatment of conditions like arthritis and acute pain Hashimoto et al., 2002.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c1-2-20-14-5-4-12(7-10(14)8-16(20)21)19-24(22,23)15-6-3-11(17)9-13(15)18/h3-7,9,19H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLJTGPEHDHCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)
![(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2469683.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)
![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)

![3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2469690.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)

![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2469703.png)
